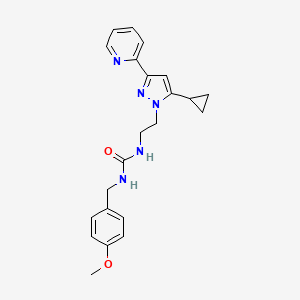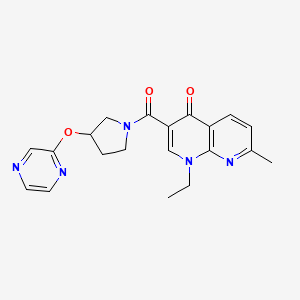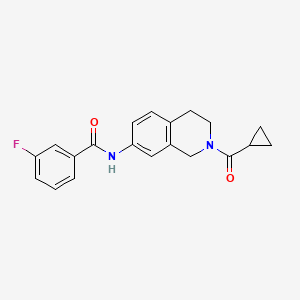
N-(2-(シクロプロパンカルボニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)-3-フルオロベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is an intricate organic compound noted for its unique structure, which includes a cyclopropanecarbonyl group, a tetrahydroisoquinoline ring system, and a fluorobenzamide moiety. This combination of functional groups renders it an intriguing candidate for various scientific investigations.
科学的研究の応用
In Chemistry: The compound serves as a precursor or intermediate in the synthesis of more complex molecules, useful in organic synthesis and catalysis research.
In Biology: Due to its structural complexity, it can act as a ligand in the study of receptor binding, particularly in the investigation of G-protein coupled receptors or ion channels.
In Medicine: Potential therapeutic applications include its exploration as a scaffold for designing new pharmacologically active molecules, particularly in neurological disorders due to the presence of the tetrahydroisoquinoline motif.
In Industry: The compound finds applications in the development of new materials and catalysts. Its unique functional groups allow for modifications that can lead to novel industrial products.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with commercially available substrates such as 3-fluorobenzamide and 1,2,3,4-tetrahydroisoquinoline.
Formation of Cyclopropanecarbonyl Derivative: : An initial step involves the cyclopropanecarbonylation of 1,2,3,4-tetrahydroisoquinoline. This is often achieved using cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine under anhydrous conditions.
Coupling Reaction: : The resulting cyclopropanecarbonylated tetrahydroisoquinoline intermediate is then coupled with 3-fluorobenzamide using coupling agents such as EDCI or HATU in an appropriate solvent like DMF.
Purification: : The final product is usually purified by column chromatography and characterized by NMR, IR, and mass spectrometry to confirm its structure.
Industrial Production Methods: Scaling up the synthesis for industrial purposes may involve optimizing reaction conditions to maximize yield and purity, utilizing continuous flow reactors, and employing large-scale purification techniques such as recrystallization or preparative HPLC.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the tetrahydroisoquinoline ring, potentially forming quinoline derivatives.
Reduction: : Reduction reactions may target the carbonyl groups, reducing them to alcohols under conditions using hydrogenation catalysts like Pd/C.
Substitution: : The fluorine atom on the benzamide moiety may participate in nucleophilic aromatic substitution reactions under suitable conditions.
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: : Sodium methoxide (NaOMe), ammonia (NH3).
Oxidation: : Quinoline derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Amine or ether derivatives, depending on the nucleophile used.
類似化合物との比較
Similar Compounds:
N-(2-(Cyclopentanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide: : Similar in structure but with a cyclopentanecarbonyl group instead of cyclopropanecarbonyl.
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide: : Differing by the position of the fluorine atom on the benzamide ring.
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chlorobenzamide: : Fluorine replaced with chlorine, affecting its reactivity and potential biological activity.
Highlighting Uniqueness: N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide stands out due to the specific positioning of the fluorine atom, which can influence its binding affinity and specificity in biological systems, as well as its reactivity in chemical synthesis.
This compound's combination of features makes it a valuable asset for scientific research and industrial applications, opening doors to new discoveries and innovations.
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-3-1-2-15(10-17)19(24)22-18-7-6-13-8-9-23(12-16(13)11-18)20(25)14-4-5-14/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXQXAACERJCEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
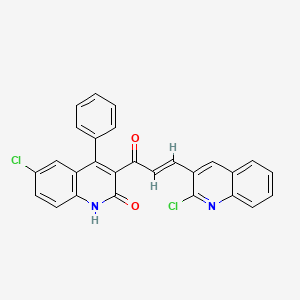
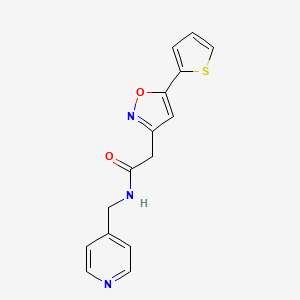
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine](/img/structure/B2418715.png)
![5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2418716.png)
![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/new.no-structure.jpg)
![1'-cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2418720.png)
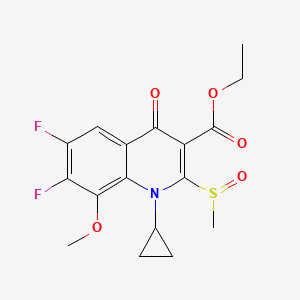
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2418725.png)
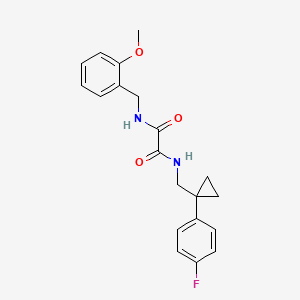
![Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2418729.png)
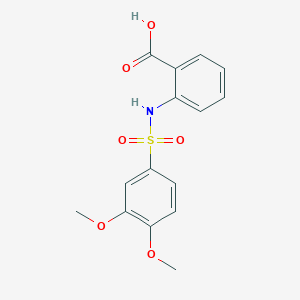
![N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2418732.png)
